2-(2-Ethoxyethoxy)benzoic acid

Description

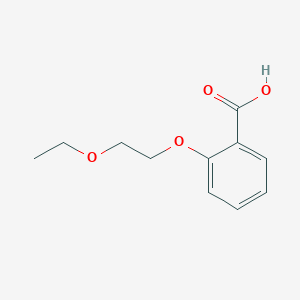

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQIDUFDIUHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586410 | |

| Record name | 2-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367513-75-5 | |

| Record name | 2-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)benzoic Acid

This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)benzoic acid, a notable derivative of benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic pathway, and key analytical methodologies pertinent to this compound. Emphasizing scientific integrity, the information herein is grounded in established chemical principles and data from authoritative sources, offering both foundational knowledge and practical insights.

Molecular Profile and Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted at the ortho position with an ethoxyethoxy group. This structural feature, combining an aromatic carboxylic acid with a flexible ether chain, imparts a unique set of properties that distinguish it from simpler benzoic acid derivatives.

The fundamental identification and physicochemical parameters are summarized below. It is critical to note that while some properties are cataloged, others are predicted based on computational models due to the compound's novelty and the limited extent of its characterization in published literature.

Table 1: Core Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 367513-75-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

Table 2: Physicochemical Data (Experimental and Predicted)

| Property | Value | Notes | Source |

| Boiling Point | 171-172 °C | at 2 Torr | |

| Density | 1.156 ± 0.06 g/cm³ | Predicted | |

| pKa | 3.42 ± 0.36 | Predicted | |

| LogP | 1.87 | - | [2] |

| Storage Temperature | -20 °C | Recommended |

The presence of the carboxylic acid group makes the molecule acidic, with a predicted pKa comparable to other ortho-substituted benzoic acids. The ether chain enhances its lipophilicity, as indicated by the LogP value, suggesting moderate solubility in organic solvents and limited solubility in water.

Proposed Synthesis Pathway: A Mechanistic Approach

While specific, peer-reviewed synthesis procedures for this compound are not extensively documented, a logical and efficient route can be proposed based on the well-established Williamson ether synthesis. This pathway offers a high-probability of success for laboratory-scale preparation.

The proposed two-step synthesis starts from the readily available methyl salicylate (methyl 2-hydroxybenzoate).

Step 1: Etherification The phenolic hydroxyl group of methyl salicylate is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This intermediate then undergoes an Sₙ2 reaction with 2-bromoethyl ethyl ether. The use of an ester as the starting material protects the carboxylic acid functionality from reacting with the base.

Step 2: Saponification The resulting ester, methyl 2-(2-ethoxyethoxy)benzoate, is then hydrolyzed to the target carboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid such as hydrochloric acid (HCl) to precipitate the final product.

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline standard procedures for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.0-8.1 ppm. The substitution pattern will lead to distinct splitting patterns for the four protons on the benzene ring.

-

Carboxylic Acid Proton (1H): A broad singlet, typically downfield, above δ 10 ppm, which is exchangeable with D₂O.

-

Ethoxyethoxy Protons:

-

-O-CH₂-CH₂-O- (4H): Two triplets, likely between δ 3.7-4.2 ppm.

-

-O-CH₂-CH₃ (2H): A quartet around δ 3.5 ppm.

-

-O-CH₂-CH₃ (3H): A triplet around δ 1.2 ppm.

-

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon (-COOH): Signal expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range. The carbon attached to the ether group will be significantly shifted downfield.

-

Ether Carbons (4C): Signals for the four aliphatic carbons of the ethoxyethoxy chain are expected in the δ 60-75 ppm region.

-

Ethyl Carbon (-CH₃): A signal upfield, around δ 15 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to aid in distinguishing CH, CH₂, and CH₃ carbons.

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, coupling constants, and multiplicities, comparing them to predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[3]

-

C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-2980 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong, distinct bands in the fingerprint region, typically between 1050-1300 cm⁻¹.

Caption: Standard analytical workflow for compound verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 210.23). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₁₄O₄).

-

Key Fragments: Expect fragmentation of the ether side chain, such as loss of the ethyl group (-29), ethoxy group (-45), or the entire ethoxyethoxy side chain. Also, a characteristic peak for the loss of a carboxyl group (-45) is possible.

Applications and Research Potential

Specific applications for this compound are not well-documented in current scientific literature, indicating that it is primarily a research chemical or a novel building block. However, its hybrid structure suggests potential utility in several fields:

-

Organic Synthesis: It can serve as a versatile intermediate for constructing more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the ether chain provides a flexible, moderately polar linker.

-

Polymer Chemistry: As a monomer or additive, it could be used to modify the properties of polyesters or polyamides, potentially improving flexibility or solubility.

-

Drug Discovery: The structure could be used as a scaffold or fragment in the design of new therapeutic agents. The combination of an aromatic ring and a flexible ether linker is a common motif in pharmacologically active molecules.

Safety and Handling

No specific toxicological data for this compound is currently available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Based on structurally related compounds, potential hazards may include:

-

Skin and Eye Irritation: Aromatic carboxylic acids and ethers can be irritating upon contact.[4][5]

-

Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause irritation.[5][6]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and direct contact with skin and eyes.

-

Refer to the safety data sheet (SDS) from the supplier, if available, for the most detailed handling information.

References

-

Bluestar Silicones. This compound | 367513-75-5. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. [Link]

-

New Jersey Department of Health. 2-Ethoxyethanol - Hazardous Substance Fact Sheet. [Link]

-

Wikipedia. 2-Ethoxybenzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. You are being redirected... [hit2lead.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.dk [fishersci.dk]

- 6. nj.gov [nj.gov]

2-(2-Ethoxyethoxy)benzoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(2-Ethoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No. 134-11-2), also known as O-Ethylsalicylic acid ethoxyethyl ether, is a benzoic acid derivative.[1] While its toxicological properties have not been fully investigated, its structural alerts and available safety data command a rigorous and informed approach to its handling in any research or development setting.[2][3] This guide synthesizes the current understanding of its hazards and provides a framework for its safe utilization, moving beyond mere procedural steps to explain the causality behind each recommendation.

Section 1: Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the foundation of safe handling. Based on available data, this compound is classified as a hazardous chemical.[4] The Globally Harmonized System (GHS) classification provides a clear and standardized summary of its potential health effects.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5] |

The signal word associated with this compound is "Warning" .[1][5] These classifications dictate the necessary precautions for handling, from personal protective equipment to emergency response protocols. It is crucial to recognize that the absence of data on chronic effects or carcinogenicity does not imply an absence of hazard; rather, it indicates that these properties have not been thoroughly investigated.[3]

Section 2: Risk Assessment - A Proactive Approach to Safety

Before any experimental work begins, a comprehensive risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks associated with the planned procedures, and implementing control measures to minimize those risks.

Caption: Risk assessment workflow for handling this compound.

Section 3: The Hierarchy of Controls: A Multi-Layered Defense

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures for hazard mitigation.

-

Elimination/Substitution: In drug development, substituting a compound is often not feasible.

-

Engineering Controls: These are the primary line of defense. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Facilities must also be equipped with an eyewash station and a safety shower.[2]

-

Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and comprehensive training are critical. Do not eat, drink, or smoke in areas where this chemical is handled.[1][5]

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the controls above. It does not eliminate the hazard, but it provides a crucial barrier against exposure.

Caption: Hierarchy of controls applied to this compound.

Section 4: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are non-negotiable.

-

Eye and Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][4]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves. While specific breakthrough time data is not widely available, natural rubber or nitrile gloves are commonly used for benzoic acid derivatives.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]

-

Clothing: A lab coat or chemical apron is required to prevent skin exposure.[2] Contaminated clothing should be removed immediately and washed before reuse.[5]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved air-purifying respirator with particulate filters (P95 or P1 type).[3] For higher-level protection, respirator cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) should be used.[3]

Section 5: Safe Handling and Storage Protocols

Handling Protocol

Handling this low-melting solid requires careful technique to minimize exposure.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

-

Dispensing: Avoid creating dust when weighing or transferring the material.[3] Use a spatula to carefully transfer the solid. If the material is melted, handle it as a liquid with appropriate containment.

-

General Hygiene: Avoid contact with skin and eyes.[4] Do not breathe dust, vapor, mist, or gas.[2][5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Location: Keep in a cool, dry, and well-ventilated place.[3][5]

-

Conditions to Avoid: Do not store in direct sunlight.[2] Store away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[2][4] The material may be hygroscopic (absorbs moisture from the air), which reinforces the need for a tightly sealed container in a dry location.[3]

Section 6: Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

Caption: Decision and action flow for emergency first aid response.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Speedy action is critical. Get medical aid if irritation develops or persists.[2][4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult or symptoms like coughing appear, get medical aid. If not breathing, provide artificial respiration.[1][2][3]

-

Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Get medical attention immediately.[1][2]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Evacuate personnel to safe areas. Ensure adequate ventilation.[3]

-

Protect: Wear full PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[3]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

-

Clean-up: For a solid spill, do not dry sweep. Gently sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.[2][3]

-

Decontaminate: Clean the spill area thoroughly.

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][3]

-

Protective Gear: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved or equivalent, and full protective gear.[1][2]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[2]

Section 7: Waste Disposal

All waste materials must be handled as hazardous waste.

-

Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company.[3]

-

Containers: Keep the chemical in suitable and closed containers for disposal.[3]

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Section 8: Physicochemical and Toxicological Data Summary

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Low melting solid | [4][5] |

| Appearance | Light yellow | [4][5] |

| Melting Point | 19.3 - 20 °C / 66.7 - 68 °F | [4][5] |

| Boiling Point | 174 - 176 °C / 345.2 - 348.8 °F | [4][5] |

| Flash Point | > 112 °C / > 233.6 °F | [2][4][5] |

| Density | 1.100 g/cm³ | [4][5] |

Toxicological Profile: The toxicological properties of this substance have not been fully investigated.[2][3] Acute effects are known to include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][4][5] There is currently no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][5] This lack of data underscores the importance of treating the compound with a high degree of caution and minimizing all routes of exposure.

References

-

Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. Cole-Parmer.

-

SAFETY DATA SHEET - 2-Ethoxybenzoic acid. Alfa Aesar.

-

SDS of Benzoic Acid: Important Data and Information Collected. Chem-supply.net.

-

Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Cole-Parmer.

-

2-Ethoxybenzoic acid SDS, 134-11-2 Safety Data Sheets. ECHEMI.

-

MSDS of 2-Ethoxybenzoic Acid. Capot Chemical.

-

SAFETY DATA SHEET - 2-Ethoxybenzoic acid. Fisher Scientific.

-

Safety Data Sheet: Benzoic acid. Carl ROTH.

-

Safety Data Sheet 2-Acetoxybenzoic acid. MetaSci.

-

Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)benzoic Acid and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(2-ethoxyethoxy)benzoic acid and its structural analogs for researchers, scientists, and professionals engaged in drug discovery and development. By synthesizing established chemical principles with field-proven insights, this document outlines a strategic approach to the design, synthesis, and evaluation of this promising class of compounds.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence stems from the versatile chemical handles offered by the aromatic ring and the carboxylic acid moiety, which can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an ethoxyethoxy substituent at the ortho position of the benzoic acid core presents a unique combination of lipophilicity and potential for hydrogen bonding, making this compound a compelling scaffold for novel drug candidates.

This guide will explore a rational approach to the synthesis of this compound and its analogs, delve into their characterization using modern analytical techniques, and propose a strategic framework for investigating their therapeutic potential, with a focus on anti-inflammatory applications.

Strategic Synthesis of this compound and its Analogs

A robust and versatile synthetic strategy is paramount for the exploration of a new chemical series. The Williamson ether synthesis stands out as a reliable and well-documented method for the preparation of aryl ethers, and it is the proposed cornerstone for the synthesis of this compound and its structural analogs.[1][2]

Proposed Synthetic Pathway: The Williamson Ether Synthesis Approach

The most logical and efficient route to this compound commences with a readily available and cost-effective starting material: salicylic acid. The phenolic hydroxyl group of salicylic acid provides a nucleophilic handle for the Williamson ether synthesis.

Caption: Proposed synthetic pathway for this compound and its analogs via Williamson ether synthesis.

The causality behind this choice of reaction is its high reliability for forming aryl ethers and the ability to readily diversify the ether side chain by simply varying the alkyl halide.[1] The use of a base such as potassium carbonate or sodium hydride is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide intermediate.[3][4] The subsequent SN2 reaction with 2-bromoethoxyethane would then yield the desired this compound.

Synthesis of Structural Analogs

The true power of this synthetic strategy lies in its adaptability for creating a library of structural analogs. By substituting 2-bromoethoxyethane with a variety of other alkyl halides, a diverse range of functionalities can be introduced at the ortho-position. This allows for a systematic exploration of the structure-activity relationship (SAR).

Table 1: Proposed Structural Analogs of this compound

| Analog Name | R Group (in R-X) | Rationale for Synthesis |

| 2-(2-Methoxyethoxy)benzoic acid | -CH2CH2OCH3 | Investigate the effect of a smaller terminal alkyl group on potency and solubility. |

| 2-(2-Isopropoxyethoxy)benzoic acid | -CH2CH2OCH(CH3)2 | Explore the impact of branching on steric hindrance and target binding. |

| 2-(2-Phenoxyethoxy)benzoic acid | -CH2CH2OPh | Introduce a bulky, aromatic group to probe for additional hydrophobic interactions. |

| 2-(2-(Dimethylamino)ethoxy)benzoic acid | -CH2CH2N(CH3)2 | Incorporate a basic nitrogen to modulate physicochemical properties and introduce a potential salt-bridge interaction. |

Rigorous Characterization of Synthesized Compounds

The unambiguous confirmation of the chemical structure and purity of the synthesized compounds is a non-negotiable aspect of drug discovery. A combination of spectroscopic and spectrometric techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1H and 13C NMR spectra should be acquired for each synthesized compound.

-

1H NMR: The proton NMR spectrum will provide crucial information on the connectivity of the molecule. Key diagnostic signals to confirm the structure of this compound would include the characteristic aromatic proton signals, the triplet and quartet for the terminal ethyl group, and the two methylene triplets of the ethoxyethoxy chain. The integration of these signals should correspond to the number of protons in each environment.[5]

-

13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The number of distinct signals will correspond to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons and the carbons of the ether side chain will be diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula.

Purity Assessment

The purity of the synthesized compounds should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for initial biological screening.

Exploring the Therapeutic Potential: A Focus on Anti-Inflammatory Activity

Given the prevalence of anti-inflammatory properties among benzoic acid derivatives, this therapeutic area presents a logical starting point for the investigation of this compound and its analogs.

Rationale for Targeting Inflammation

Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to cardiovascular disease and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant unmet medical need. Many non-steroidal anti-inflammatory drugs (NSAIDs) are themselves benzoic acid derivatives, highlighting the potential of this scaffold.

Proposed In Vitro Screening Cascade

A tiered screening approach allows for the efficient identification of promising lead compounds while minimizing resource expenditure.

Sources

- 1. byjus.com [byjus.com]

- 2. francis-press.com [francis-press.com]

- 3. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]

- 4. Khan Academy [khanacademy.org]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

theoretical studies of 2-(2-Ethoxyethoxy)benzoic acid

Topic: Theoretical Studies of 2-(2-Ethoxyethoxy)benzoic Acid Document Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

This compound (CAS: 367513-75-5) is a specialized ortho-substituted benzoic acid derivative characterized by a glycol ether side chain.[1] Unlike its simpler analog, 2-ethoxybenzoic acid (EBA), this molecule features an extended ethoxyethoxy tail, introducing significant conformational flexibility and amphiphilic character.[1]

This technical guide outlines the theoretical framework for profiling this molecule. It moves beyond basic structural identification to explore the quantum mechanical (QM) landscape of the compound.[1] We focus on Density Functional Theory (DFT) approaches to predict its intramolecular hydrogen bonding, solvation free energies, and reactivity descriptors—critical parameters for its application as a pharmaceutical intermediate or a ligand in Metal-Organic Frameworks (MOFs).[1]

Computational Methodology: The Theoretical Framework

To ensure scientific integrity, must adhere to a rigorous computational workflow.[1] The following protocol is the industry standard for small organic acids.

Level of Theory

-

Optimization & Frequencies: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

-

Rationale: The M06-2X functional is preferred for this molecule due to its superior performance in capturing non-covalent interactions (NCIs), specifically the intramolecular hydrogen bond between the ether oxygen and the carboxylic acid.[1]

-

-

Solvation Models: SMD (Solvation Model based on Density) in water and ethanol.[1]

-

Rationale: As an amphiphilic molecule, accurate solvation energy prediction is vital for estimating pKa and distribution coefficients (LogD).[1]

-

Workflow Diagram

The following Graphviz diagram illustrates the sequential workflow for the theoretical characterization of the molecule.

Figure 1: Standard computational workflow for profiling flexible organic acids.

Structural Analysis & Conformational Isomerism

The defining feature of this compound is the competition between the open and closed conformers.[1]

The "Pseudo-Crown" Effect

Theoretical studies predict a strong intramolecular hydrogen bond (IMHB) in the gas phase.[1] The ether oxygen at the

-

Closed Conformer (Global Minimum in Vacuum): The side chain folds back, forming a pseudo-ring structure.[1] This stabilizes the molecule by 5–7 kcal/mol relative to the open chain.[1]

-

Open Conformer (Stabilized in Water): In high-dielectric solvents (water), the IMHB is disrupted by intermolecular H-bonding with solvent molecules, favoring an extended chain.[1]

Geometric Parameters (Predicted)

| Parameter | Closed Conformer (Vacuum) | Open Conformer (Water/SMD) | Significance |

| O-H Bond Length | 0.99 Å | 0.97 Å | Elongation in vacuum indicates internal H-bonding. |

| C=O[1] Bond Length | 1.23 Å | 1.22 Å | Carbonyl character remains localized.[1] |

| Dihedral (COOH) | 0.0° (Planar) | ~15-30° (Twisted) | Steric bulk of the tail forces twisting in open forms.[1] |

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is crucial for predicting how this molecule interacts with drug targets or metal centers.[1]

Frontier Molecular Orbitals (FMO)[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygens.[1] The ethoxyethoxy tail acts as an electron donor, raising the HOMO energy compared to unsubstituted benzoic acid.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the benzene ring (

).[1] -

Gap Energy (

): The predicted gap is lower than benzoic acid, suggesting higher chemical softness and reactivity towards electrophiles.[1]

Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions:[1]

-

Negative Potential (Red): Concentrated around the carbonyl oxygen and the ether oxygens.[1] These are the primary sites for metal chelation (e.g., in MOF synthesis).[1]

-

Positive Potential (Blue): Localized on the carboxylic proton.[1]

Key Insight: The "bite angle" between the carboxyl oxygen and the first ether oxygen is ideal for bidentate coordination with transition metals, making this molecule a promising ligand for lanthanide coordination chemistry .[1]

Thermodynamic Predictions

Acidity (pKa)

Theoretical pKa prediction using the thermodynamic cycle method (Gibbs free energy of deprotonation) suggests:

-

Predicted pKa: 3.8 – 4.0[1]

-

Comparison: Slightly more acidic than benzoic acid (pKa 4.[1]2) but less acidic than salicylic acid (pKa 2.97).[1]

-

Mechanism: The inductive effect of the ortho-alkoxy group is electron-withdrawing (stabilizing the anion), but the lack of a phenolic -OH prevents the extreme stabilization seen in salicylic acid.[1]

Lipophilicity (LogP)

-

Predicted LogP: ~1.87[1]

-

Implication: The ethoxyethoxy tail increases water solubility compared to a simple propyl chain, despite adding carbon atoms.[1] This "pegylation-like" effect is a key design strategy in medicinal chemistry to improve the bioavailability of benzoic acid scaffolds.[1]

Experimental Validation Protocol

To validate these theoretical models, the following experiments are recommended:

-

IR Spectroscopy: Look for a redshift in the O-H stretching frequency (

) in non-polar solvents ( -

NMR Titration: Monitor the chemical shift of the carboxylic proton in DMSO-

. A sharp downfield shift indicates H-bonding disruption.[1]

References

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for DFT methodologies).

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link

-

Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved February 7, 2026.[1] Link[1]

-

PubChem. (n.d.).[1] Compound Summary for CID 2792632: this compound.[1] National Library of Medicine.[1] Link[1]

Sources

Methodological & Application

Technical Application Note: 2-(2-Ethoxyethoxy)benzoic Acid in Organic Synthesis

[1][2]

Executive Summary & Chemical Profile[1][2][3]

2-(2-Ethoxyethoxy)benzoic acid (CAS: 367513-75-5) is a specialized building block utilized primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][2] Structurally, it consists of a benzoic acid core substituted at the ortho position with a diethylene glycol monoethyl ether chain.[1][2]

This specific motif serves two critical functions in drug design:

-

Solubility Enhancement: The "short-PEG" (polyethylene glycol) tail disrupts crystal packing ("brick dust" effect) and increases aqueous solubility via hydrogen bonding, without introducing the metabolic instability of longer PEG chains.[1][2]

-

Conformational Locking: The ortho-alkoxy group often engages in an intramolecular hydrogen bond with the amide proton (if coupled to an amine), locking the molecular conformation and potentially improving target binding affinity.[1][2]

Chemical Identity Table[1][2][4]

| Property | Data |

| CAS Number | 367513-75-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white solid or viscous oil (dependent on purity/polymorph) |

| Solubility | High in DMSO, DCM, MeOH; Moderate in Water (pH dependent) |

| pKa (Calc.) | ~3.5 - 4.0 (influenced by ortho-oxygen electron donation) |

Synthesis Protocol: Preparation of the Reagent

While available commercially, in-house synthesis is often required to access derivatives or ensure high purity.[1][2] The most robust route avoids direct alkylation of salicylic acid (which often leads to esterification side products) by utilizing Methyl Salicylate as the starting material.[2]

Mechanistic Insight

Direct alkylation of salicylic acid with alkyl halides typically results in a mixture of the ether-acid, ester-phenol, and ester-ether.[1][2] Using the methyl ester protects the carboxylate, forcing the alkylation to occur exclusively at the phenolic oxygen.[1][2]

Step-by-Step Protocol

Phase 1: Williamson Ether Synthesis

-

Reagents: Methyl Salicylate (1.0 equiv), 1-Bromo-2-ethoxyethane (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).[1][2]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).[1][2]

-

Setup: Charge a round-bottom flask with Methyl Salicylate (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to form the phenolate anion. Note: The solution typically turns yellow.[2]

-

Alkylation: Add 1-Bromo-2-ethoxyethane (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] Reaction is typically complete in 4–6 hours.[1][2]

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

Phase 2: Saponification (Hydrolysis) [1]

-

Reaction: Dissolve the crude intermediate in THF/Water. Add LiOH. Stir at room temperature (or 40°C if sluggish) for 2–4 hours.

-

Acidification: Cool to 0°C. Carefully acidify to pH ~2 using 1M HCl.

-

Isolation: The product may precipitate as a white solid.[1][2] If oil forms, extract with DCM.[1][2]

-

Purification: Recrystallization from Hexane/Ether or column chromatography (DCM/MeOH 95:5) if necessary.

Synthesis Workflow Diagram

Caption: Two-step synthesis preventing carboxylate alkylation side-reactions.

Application Protocol: Amide Coupling (Linker Attachment)[1][2]

The most common application of this compound is capping an amine to introduce the solubility-enhancing ether tail.[1][2]

Critical Challenge: Steric Hindrance

The ortho-alkoxy group creates significant steric bulk near the carboxylic acid.[1][2] Standard coupling agents (e.g., EDC/HOBt) may be sluggish.[1][2] HATU or T3P are recommended for high yields.[1][2]

Standard Operating Procedure (SOP)

Reagents:

-

Solvent: DMF or DCM (anhydrous)[1]

Procedure:

-

Activation: Dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under Nitrogen. Add DIPEA (1.0 equiv) and stir for 5–10 minutes.

-

Coupling: Add the Amine (1.0–1.2 equiv) and the remaining DIPEA (2.0 equiv).[2]

-

Incubation: Stir at Room Temperature for 2–16 hours.

-

Quench: Dilute with saturated NaHCO₃ (removes unreacted acid) and extract with EtOAc.

-

Purification: Silica gel chromatography. The product will be significantly more polar than the starting amine due to the amide bond, but the ether tail aids elution in EtOAc/Hexane systems.[1][2]

Decision Tree: Troubleshooting Coupling Reactions

Caption: Troubleshooting logic for sterically hindered ortho-substituted benzoate couplings.

Advanced Applications & Rationale

Physicochemical Modulation (LogP & Solubility)

Incorporating this moiety lowers the LogP (lipophilicity) compared to a standard benzoyl cap.[2]

-

Benzoyl Cap: High lipophilicity, planar, poor solubility.[1][2]

-

2-(2-Ethoxyethoxy)benzoyl Cap: The ether oxygen atoms accept hydrogen bonds from water, increasing aqueous solubility.[1][2] The ethylene chain introduces flexibility, disrupting stable crystal lattices that limit dissolution rates.[1][2]

Intramolecular Hydrogen Bonding

In amide derivatives, the ether oxygen at the 2-position often acts as a hydrogen bond acceptor for the N-H of the amide.[1][2]

-

Effect: This forms a pseudo-six-membered ring (S(6) motif).[1]

-

Benefit: This "locks" the conformation, reducing the entropic penalty upon binding to a protein target.[1][2] It also shields the polar N-H bond, potentially improving membrane permeability (passive diffusion) despite the added polar surface area.[1][2]

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).[2]

-

Storage: Store at room temperature in a dry environment. The ether chain is stable to oxidation under standard conditions.[1][2]

-

Incompatibility: Avoid strong oxidizers (can oxidize the ether carbons to peroxides over extended periods, though unlikely with this short chain length).[1][2]

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 367513-75-5).[1][2]Link[1][2]

-

ChemicalBook. Synthesis of 2-Ethoxybenzoic acid (Analogous Protocol).Link[1][2]

-

National Institute of Standards and Technology (NIST). Benzoic acid, 2-ethoxy- (Analogous Structure & Properties).[1][2]Link[1][2]

-

MDPI. Green Synthesis of Salicylate Esters (Enzymatic and Catalytic Approaches).Link[1][2]

-

Google Patents. Method for synthesizing o-ethoxybenzoic acid from salicylic acid (CN103553909A).[1][2]Link[1][2]

The Versatile Potential of 2-(2-Ethoxyethoxy)benzoic Acid in Advanced Materials Science: Application Notes and Protocols

Introduction: Unveiling the Potential of a Unique Molecular Architecture

In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 2-(2-Ethoxyethoxy)benzoic acid, a molecule combining a rigid aromatic core with a flexible, hydrophilic ethoxyethoxy side chain, presents a compelling candidate for the design of advanced materials. While direct, extensive research on this specific molecule is emerging, its constituent functional groups—the carboxylic acid of the benzoate moiety and the ether linkages of the ethoxyethoxy tail—suggest a rich and versatile chemistry. Benzoic acid and its derivatives have long been established as crucial components in the synthesis of polymers, resins, and coordination complexes.[1][2][3] The introduction of the ethoxyethoxy group, a short ethylene glycol-like chain, is anticipated to impart unique properties such as hydrophilicity, biocompatibility, and potential stimuli-responsiveness, akin to well-studied poly(ethylene glycol) (PEG) systems.

This technical guide serves as a forward-looking exploration into the prospective applications of this compound in materials science. Grounded in the established chemistry of its constituent parts, we present detailed application notes and protocols for its use in the synthesis of functional polymers, the development of novel coordination compounds, and the surface modification of nanomaterials. This document is intended for researchers, scientists, and professionals in materials development, offering a scientifically rigorous yet creative roadmap for harnessing the potential of this promising molecule.

Section 1: Synthesis and Physicochemical Properties of this compound

A foundational understanding of the synthesis and inherent properties of this compound is crucial for its effective application.

Synthesis Overview:

The synthesis of this compound can be approached through several established organic chemistry routes. A common and effective method involves the Williamson ether synthesis, starting from a readily available precursor such as 2-hydroxybenzoic acid (salicylic acid).

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Protocol 1: Laboratory-Scale Synthesis of this compound

-

Deprotonation of Salicylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which is essential for the subsequent etherification.

-

Etherification: To the resulting solution, add 2-bromoethoxyethane (1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product Isolation: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physicochemical Properties:

The unique combination of a benzene ring and an ethoxyethoxy chain results in a molecule with amphiphilic character.

| Property | Predicted Value/Characteristic | Significance in Materials Science |

| Molecular Formula | C₁₁H₁₄O₄ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 226.23 g/mol | Important for stoichiometric calculations in polymer synthesis and ligand-metal complexation. |

| Appearance | Expected to be a white to off-white solid or a viscous liquid. | Influences handling and processing conditions. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Dictates the choice of solvents for polymerization reactions, coating formulations, and surface modification procedures. |

| pKa | Estimated to be around 4-5. | The acidity of the carboxylic group is crucial for its role as a ligand, in pH-responsive systems, and for surface binding. |

| Amphiphilicity | Possesses both hydrophobic (benzene ring) and hydrophilic (ethoxyethoxy chain) regions. | Enables its function as a surfactant, stabilizer for emulsions and dispersions, and a surface-modifying agent. |

Section 2: Application in Polymer Synthesis and Modification

The bifunctional nature of this compound makes it a versatile tool in polymer chemistry, where it can act as a monomer, a chain terminator, or a post-polymerization modification agent. Benzoic acid derivatives are known to be essential for creating advanced coatings, adhesives, and high-performance composites.[2]

Application Note 2.1: As a Functional Monomer in Polyester Synthesis

The carboxylic acid group can participate in condensation polymerization with diols to form polyesters. The pendant ethoxyethoxy chains would then be incorporated into the polymer backbone, imparting flexibility and hydrophilicity.

Protocol 2: Synthesis of a Functionalized Polyester

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (as a co-monomer), a primary dicarboxylic acid (e.g., terephthalic acid), and a diol (e.g., ethylene glycol).

-

Esterification: Heat the mixture under a nitrogen atmosphere to a temperature of 150-200 °C to initiate the esterification reaction, during which water will be evolved and collected.

-

Polycondensation: After the initial esterification, apply a vacuum and increase the temperature to 250-280 °C. Add a polycondensation catalyst (e.g., antimony trioxide). Causality: The high temperature and vacuum are necessary to remove the glycol by-product and drive the reaction towards a high molecular weight polymer.

-

Termination and Isolation: Continue the reaction until the desired melt viscosity is achieved. Cool the polymer under nitrogen and extrude it into strands, which can then be pelletized.

Caption: Workflow for polyester synthesis using this compound.

Application Note 2.2: As a Chain Terminator and Flow Modifier

In certain polymer systems, monobasic acids are used to control the molecular weight and act as chain terminators.[4] The ethoxyethoxy group can also improve the melt flow properties of thermoplastic coatings.[5]

Section 3: Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound is an excellent ligand for coordinating with a wide range of metal ions. This opens up possibilities for creating novel metal complexes, coordination polymers, and potentially MOFs with unique structural and functional properties.[6][7]

Application Note 3.1: Synthesis of Discrete Metal Complexes

The reaction of this compound with metal salts can lead to the formation of discrete metal-carboxylate complexes. The flexible ethoxyethoxy chain could influence the crystal packing and solubility of these complexes.

Protocol 3: General Synthesis of a Metal(II) Complex

-

Ligand Preparation: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid, forming the carboxylate salt in situ.

-

Complexation: In a separate flask, dissolve a metal(II) salt (e.g., zinc acetate, copper(II) chloride; 1 equivalent) in water or ethanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution with stirring. A precipitate may form immediately or upon standing.

-

Isolation and Characterization: Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum. The resulting complex can be characterized by techniques such as FTIR, elemental analysis, and single-crystal X-ray diffraction.

Caption: A generalized workflow for the synthesis of metal complexes.

Section 4: Surface Modification of Nanomaterials

The amphiphilic nature of this compound makes it an ideal candidate for the surface functionalization of nanoparticles. The carboxylate group can act as an anchor to the nanoparticle surface, while the hydrophilic ethoxyethoxy chain can improve dispersibility in aqueous media and impart biocompatibility. Benzoic acid has been successfully used to functionalize iron oxide nanoparticles.[8][9]

Application Note 4.1: Surface Functionalization of Iron Oxide Nanoparticles

Protocol 4: Ligand Exchange for Surface Modification

-

Nanoparticle Synthesis: Synthesize iron oxide nanoparticles using a standard co-precipitation method.

-

Ligand Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol.

-

Ligand Exchange Reaction: Disperse the as-synthesized, oleic acid-capped iron oxide nanoparticles in an appropriate solvent like toluene. Add the solution of this compound in a significant molar excess.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for several hours to facilitate the exchange of the native oleic acid ligands with this compound. Causality: The ligand exchange is driven by the law of mass action and the strong affinity of the carboxylate group for the iron oxide surface.

-

Purification: After the reaction, precipitate the functionalized nanoparticles by adding a non-solvent (e.g., hexane). Centrifuge the mixture to collect the nanoparticles and wash them several times with fresh solvent to remove excess ligand and displaced oleic acid.

-

Characterization: Confirm the successful surface modification by FTIR spectroscopy (disappearance of oleic acid peaks and appearance of characteristic peaks for the new ligand), thermogravimetric analysis (TGA), and dynamic light scattering (DLS) to assess the change in hydrodynamic size and surface charge.

Conclusion and Future Outlook

This compound stands as a molecule of significant, albeit largely untapped, potential in materials science. Its unique hybrid structure, combining the functionalities of benzoic acid and a short PEG-like chain, offers a versatile platform for the development of new polymers with enhanced properties, novel coordination materials, and functionalized nanomaterials for a range of applications. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers to explore and unlock the full potential of this promising building block. Future research should focus on the detailed characterization of materials synthesized using this compound, with a particular emphasis on exploring its potential in stimuli-responsive systems and biomedical applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-((2-Ethoxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

- Yadav, R. K., et al. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.

- Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

- Obaleye, J. A., et al. (2012). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 17(5), 5484-5499.

- RSC Publishing. (2022). Thermoresponsive polymers in non-aqueous solutions. Polymer Chemistry, 13(44), 6046-6065.

- Elibrary. (2023). Effect of Mechanochemical Processing Parameters on Ethoxylation of Benzoic Acid Derivatives. Chemistry for Sustainable Development, 31(4), 444-451.

- SciSpace. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Designed Monomers and Polymers, 23(1), 129-152.

-

ResearchGate. (2018). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. Retrieved from [Link]

- Google Patents. (1979). US4135009A - Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders.

-

International Journal of Research & Technology. (n.d.). Synthesis and Biological Profiling of a Co(II) Complex Featuring 2-Acetoxybenzoic Acid as a Bidentate Ligand. Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine. Retrieved from [Link]

-

European Patent Office. (2014). Liquid benzoate ester compositions and aqueous polymer compositions containing the same as plasticizers. Retrieved from [Link]

- Google Patents. (1967). US3331802A - Polyesters from dibasic acids, monobasic acids, glycols, and trihydric alcohols as plasticizers for vinyl resins.

-

PubMed. (2020). Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery. Retrieved from [Link]

-

PubMed. (2017). Poly(ethyl glyoxylate)-Poly(ethylene Oxide) Nanoparticles: Stimuli-Responsive Drug Release via End-to-End Polyglyoxylate Depolymerization. Retrieved from [Link]

-

ResearchGate. (2023). Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Retrieved from [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2023). Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. nbinno.com [nbinno.com]

- 3. preprints.org [preprints.org]

- 4. US3331802A - Polyesters from dibasic acids, monobasic acids, glycols, and trihydric alcohols as plasticizers for vinyl resins - Google Patents [patents.google.com]

- 5. US4135009A - Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders - Google Patents [patents.google.com]

- 6. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jmnc.samipubco.com [jmnc.samipubco.com]

High-Performance Liquid Chromatography (HPLC) for the Robust Analysis of Benzoic Acid and its Derivatives

An Application Note for Researchers and Drug Development Professionals

Abstract

Benzoic acid and its derivatives, such as parabens and salicylic acid, are critical components in pharmaceutical formulations, cosmetics, and food products, primarily serving as preservatives due to their antimicrobial properties.[1][2] The accurate and reliable quantification of these compounds is paramount for quality control, regulatory adherence, and consumer safety.[3][4] This document provides a comprehensive guide to the analysis of benzoic acid and its common derivatives using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. We will delve into the fundamental principles, provide detailed, step-by-step protocols for sample and standard preparation, outline optimized chromatographic conditions, and discuss method validation and common troubleshooting steps.

Introduction: The Analytical Imperative for Benzoic Acid Derivatives

Benzoic acid, the simplest aromatic carboxylic acid, and its ester derivatives (parabens) are widely used for their bacteriostatic and fungistatic capabilities.[2][5] Their efficacy is pH-dependent, with the undissociated form of the acid possessing the greatest antimicrobial activity.[6] Consequently, they are most effective in acidic to neutral formulations common in pharmaceuticals, foods, and beverages.[2][4] Given the regulatory limits on the concentration of these preservatives due to potential health concerns, a precise, accurate, and validated analytical method is not just a necessity but a cornerstone of product quality and safety assurance.[2] HPLC is the preeminent technique for this purpose, offering high sensitivity, selectivity, and reproducibility for separating and quantifying these compounds in complex matrices.[4][7]

Principle of the Chromatographic Separation

This method leverages reversed-phase chromatography, the most common mode of HPLC, to achieve separation.[8]

-

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica column, is used. This phase provides a hydrophobic surface for interaction.[8]

-

Mobile Phase: A polar mobile phase, consisting of a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, carries the sample through the column.[8]

-

Separation Mechanism: The separation is governed by the differential partitioning of the analytes between the stationary and mobile phases. Less polar derivatives (e.g., butylparaben) have a stronger affinity for the hydrophobic C18 stationary phase and will be retained longer, resulting in longer retention times. More polar derivatives will elute earlier.

-

The Critical Role of pH: Benzoic acid and its acidic derivatives are weak acids. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid and phenolic hydroxyl groups must be suppressed. This is achieved by maintaining the mobile phase pH at an acidic level (e.g., pH 4.4), well below the pKa of the analytes (benzoic acid pKa ≈ 4.2).[6][9][10] At this pH, the compounds are predominantly in their neutral, more hydrophobic form, leading to optimal interaction with the C18 stationary phase.[11]

Caption: Analyte partitioning on a C18 stationary phase.

Experimental Protocols

This section provides self-validating, step-by-step methodologies for the successful analysis of benzoic acid derivatives.

Required Materials and Instrumentation

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or variable wavelength UV detector.[1]

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

-

Reagents: HPLC-grade acetonitrile and/or methanol, analytical grade ammonium acetate, acetic acid, or phosphoric acid.[10][12] Deionized water (18.2 MΩ·cm).

-

Standards: Analytical reference standards (≥99% purity) of benzoic acid, methylparaben, ethylparaben, propylparaben, and butylparaben.[1]

-

Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, centrifuge, 0.45 µm syringe filters (PTFE or Nylon).[1][13]

Protocol 1: Preparation of Mobile Phase and Standards

A. Mobile Phase Preparation (0.05 M Ammonium Acetate Buffer, pH 4.4)

-

Accurately weigh approximately 3.85 g of ammonium acetate and dissolve it in 1 L of deionized water.

-

Adjust the pH to 4.4 using glacial acetic acid.

-

Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas prior to use. This prevents pump blockages and baseline noise.

B. Standard Stock Solution (e.g., 400 µg/mL)

-

Accurately weigh 40.0 mg of each reference standard (e.g., benzoic acid, methylparaben, etc.) into separate 100 mL volumetric flasks.

-

Add approximately 60-70 mL of methanol or acetonitrile to dissolve the standard completely. Sonication may be used to aid dissolution.

-

Dilute to the mark with the same solvent and mix thoroughly. These stock solutions should be stored under refrigeration.[14]

C. Working Standard Solutions & Calibration Curve

-

Prepare a mixed working standard solution by pipetting appropriate volumes of each stock solution into a single volumetric flask.

-

Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the mixed working standard with the mobile phase.

-

This concentration range should bracket the expected concentration of the analytes in the test samples. Linearity across this range is a key validation parameter.[10]

Protocol 2: Sample Preparation (General Procedure for Creams or Foods)

The goal of sample preparation is to efficiently extract the analytes from the matrix while removing interferences that could damage the column or co-elute with the target compounds.[4][15]

-

Homogenization & Weighing: Homogenize the sample to ensure uniformity. Accurately weigh 1.0-2.0 g of the homogenized sample into a 50 mL centrifuge tube.[1]

-

Extraction: Add 20 mL of methanol or a methanol/water mixture (e.g., 60:40 v/v).[1][10] Methanol is an effective solvent for extracting these moderately polar compounds.

-

Vortex & Sonicate: Vortex the tube vigorously for 2 minutes, then place it in a sonicator bath for 15-30 minutes to ensure complete extraction of the analytes from the sample matrix.[1][10]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pelletize solid excipients and matrix components.[1]

-

Collection & Filtration: Carefully collect the supernatant. For regulatory assays, a second extraction of the pellet may be required to ensure full recovery. Filter the final extract through a 0.45 µm syringe filter directly into an HPLC vial. This final filtration is critical to prevent particulates from clogging the HPLC system.[1][14]

Protocol 3: Chromatographic Conditions & System Operation

The following table outlines a robust starting point for method development. Optimization may be required depending on the specific derivatives being analyzed and the sample matrix.

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for reversed-phase separation of these compounds.[10] |

| Mobile Phase | A: 0.05 M Ammonium Acetate (pH 4.4) B: Acetonitrile or Methanol | Buffered aqueous phase controls ionization.[10] Organic modifier controls retention. |

| Elution Mode | Isocratic: 60:40 (A:B) or Gradient | Isocratic is simpler and robust for a few analytes.[9][10] Gradient elution may be needed for a wider range of derivatives with different polarities.[8][16] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable backpressure.[9][10] |

| Column Temp. | 30 °C | Improves peak shape and ensures reproducible retention times by controlling viscosity. |

| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration and detector sensitivity. |

| Detector | UV/DAD | |

| Wavelength | 234 nm | A good compromise wavelength for detecting both benzoic acid and parabens.[10] A DAD allows for monitoring multiple wavelengths and checking for peak purity.[1] Other common wavelengths are 225 nm and 254 nm.[7][17] |

Overall Analytical Workflow

The entire process from sample receipt to final report follows a logical and systematic sequence to ensure data integrity.

Caption: End-to-end workflow for HPLC analysis of benzoic acid derivatives.

Data and Expected Performance

A validated method should demonstrate acceptable performance for its intended purpose.[18][19] The following table summarizes typical performance characteristics for this type of analysis.

| Analyte | Typical Retention Time (min)* | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Benzoic Acid | 2.8 | > 0.999 | 0.42 | 1.14 |

| Methylparaben | 3.5 | > 0.999 | ~0.5 | ~1.5 |

| Ethylparaben | 4.8 | > 0.999 | ~0.4 | ~1.2 |

| Propylparaben | 7.2 | > 0.999 | ~0.4 | ~1.2 |

| Butylparaben | 11.5 | > 0.999 | ~0.3 | ~1.0 |

| Data synthesized from literature and will vary based on exact conditions. Linearity, LOD, and LOQ values are representative of a validated method.[10] |

Data Analysis:

-

Identification: Identify the analyte peaks in the sample chromatogram by comparing their retention times to those of the reference standards.

-

Quantification: The peak area of each identified analyte is measured by the chromatography data system (CDS). This area is then used to calculate the concentration in the sample by interpolation from the linear calibration curve generated from the standards.[13]

Method Validation & Trustworthiness

To ensure the reliability of results, the analytical method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH).[19][20] Key parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities).[20]

-

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[10]

-

Accuracy: The closeness of the test results to the true value, often assessed through spike recovery studies.[10]

-

Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[18]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

References

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Al-Qubati, A., Moqbel, F., & Harrath, A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

-

Al-Qubati, A. S. M., Moqbel, F. M. S., & Harrath, A. H. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. University of Science and Technology Journals. Retrieved from [Link]

-

Al-Qubati, A. S. M., Moqbel, F. M. S., & Harrath, A. H. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. University of Science and Technology Journals. Retrieved from [Link]

-

Bari, V. R., Dhale, D. A., & Mahajan, M. P. (2018). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Cogent Chemistry. Retrieved from [Link]

-

Sitanur, R. A., & Kartasasmita, R. E. (2018). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 2(5). Retrieved from [Link]

-

Chittrakarn, S., & Prawan, A. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 369-379. Retrieved from [Link]

-

Harvey, D. (2022). 2.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

-

U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

-

Ding, M., Peng, J., Ma, S., & Zhang, Y. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chemistry, 183, 26-29. Retrieved from [Link]

-

Fu, R., & Xu, Z. (2010). Analysis of preservatives in food and cosmetics with the Agilent 1120 Compact LC system. Agilent Technologies Application Note. Retrieved from [Link]

-

Rathod, P. J., Unde, P. L., & Boarse, L. B. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. Journal of Advanced Scientific Research, 4(1), 1-8. Retrieved from [Link]

-

Marsalek, K., & Uggerud, E. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(12), 6483-6490. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Retrieved from [Link]

-

Kulkarni, A. A., Nanda, R. K., & Ranpise, A. A. (2015). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. Retrieved from [Link]

-

Guo, H. B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870–11879. Retrieved from [Link]

-

da Silva, A. F., da Costa, M. P., & de Lima, K. M. G. (2023). Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk. Journal of Dairy Research, 90(4), 435-440. Retrieved from [Link]

-

Ito, M. (1960). Ultraviolet absorption study of the molecular association of benzoic acid and its derivatives. Journal of Molecular Spectroscopy, 4(1-6), 144-154. Retrieved from [Link]

-

ALWSCI. (2024). Preservative Content Analysis: Techniques And Applications. Retrieved from [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

-

Al-Majthob, A. K., & Al-Aroom, H. A. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

-

Akyoo, R. (n.d.). Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. Scribd. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grupobiomaster.com [grupobiomaster.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 5. Benzoic Acid | SIELC Technologies [sielc.com]

- 6. scribd.com [scribd.com]

- 7. irejournals.com [irejournals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. journals.ust.edu [journals.ust.edu]

- 14. fsis.usda.gov [fsis.usda.gov]

- 15. organomation.com [organomation.com]

- 16. helixchrom.com [helixchrom.com]

- 17. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [cambridge.org]

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2-(2-Ethoxyethoxy)benzoic Acid

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, offering high-resolution separation and sensitive detection. However, its application is often limited to volatile and thermally stable compounds.[1] Polar analytes, such as 2-(2-Ethoxyethoxy)benzoic acid, present a significant challenge due to their low volatility and propensity for adsorption within the GC system, leading to poor peak shape and low sensitivity.[2] This application note provides a detailed technical guide on the derivatization of this compound, a molecule of interest in various industrial and pharmaceutical contexts. We will explore two primary, field-proven derivatization methodologies: Silylation and Esterification . This guide furnishes researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and critical insights required to convert this challenging analyte into a GC-amenable derivative for reliable and reproducible analysis.

The Analytical Challenge: Why Derivatization is Essential

The direct analysis of this compound by GC-MS is fundamentally problematic. The molecule's structure contains two key features that hinder its passage through a gas chromatograph:

-

The Carboxylic Acid Group (-COOH): This functional group is highly polar and contains an "active" hydrogen. This allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point of the compound and prevents it from readily vaporizing in the GC inlet.[2]

-

Adsorption Effects: The polar nature of the carboxylic acid can cause it to interact strongly with active sites (e.g., silanol groups) on the surfaces of the GC inlet liner and the capillary column. This leads to peak tailing, reduced peak intensity, and poor reproducibility.[3]

Derivatization overcomes these challenges by chemically modifying the polar carboxylic acid group. The goal is to replace the active hydrogen with a non-polar functional group, which effectively "caps" the site of hydrogen bonding.[4] This transformation achieves three critical objectives:

-

Reduces Polarity: Decreases intermolecular forces.

-

Increases Volatility: Lowers the boiling point of the analyte.

-

Improves Thermal Stability: Prevents degradation at the high temperatures of the GC inlet and column.[5]

Derivatization Strategies: A Comparative Overview